8-Benzyl-N-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide
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Overview
Description
8-Benzyl-N-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[45]decane-3-carboxamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-N-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor such as a substituted hydrazine and a ketone.
Introduction of the Benzyl and Phenyl Groups: The benzyl and phenyl groups can be introduced through nucleophilic substitution reactions using benzyl halides and phenyl halides, respectively.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-N-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as benzyl or phenyl groups.
Scientific Research Applications
8-Benzyl-N-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Benzyl-N-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane Derivatives: These compounds share a similar spirocyclic structure and are known for their biological activities.
Thiazole Derivatives: These compounds also exhibit a range of biological activities and are used in medicinal chemistry.
Uniqueness
8-Benzyl-N-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[45]decane-3-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties
Properties
CAS No. |
54286-34-9 |
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Molecular Formula |
C22H26N4O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
8-benzyl-N-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide |
InChI |
InChI=1S/C22H26N4O2/c1-23-21(28)25-17-26(19-10-6-3-7-11-19)22(20(25)27)12-14-24(15-13-22)16-18-8-4-2-5-9-18/h2-11H,12-17H2,1H3,(H,23,28) |
InChI Key |
VBYHBBXVMHIHGB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1CN(C2(C1=O)CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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